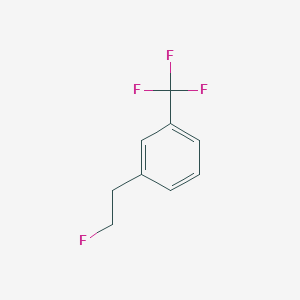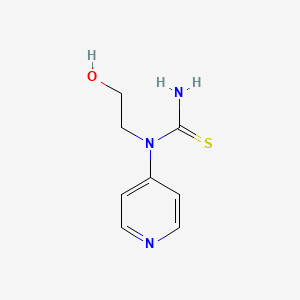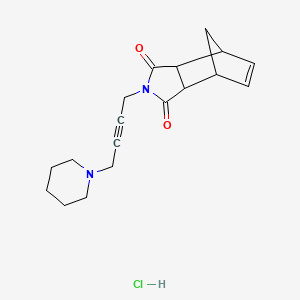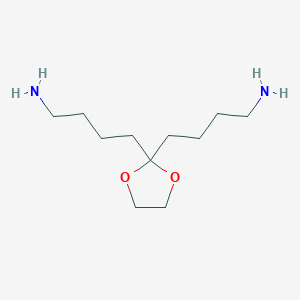
4,4'-(1,3-Dioxolane-2,2-diyl)dibutan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-(1,3-Dioxolane-2,2-diyl)dibutan-1-amine is an organic compound that features a dioxolane ring, which is a five-membered ring containing two oxygen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(1,3-Dioxolane-2,2-diyl)dibutan-1-amine typically involves the acetalization of aldehydes or ketones with ethylene glycol in the presence of an acid catalyst . The reaction conditions often include refluxing the mixture to facilitate the removal of water, which drives the reaction to completion. Industrial production methods may involve continuous processes with efficient water removal systems to maximize yield .
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-(1,3-Dioxolane-2,2-diyl)dibutan-1-amine can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound.
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, and other strong oxidizing agents.
Reduction: LiAlH₄, NaBH₄, and other reducing agents.
Substitution: Various nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols .
Applications De Recherche Scientifique
4,4’-(1,3-Dioxolane-2,2-diyl)dibutan-1-amine has several scientific research applications:
Mécanisme D'action
The mechanism by which 4,4’-(1,3-Dioxolane-2,2-diyl)dibutan-1-amine exerts its effects involves its interaction with molecular targets and pathways. The dioxolane ring can act as a protecting group, preventing unwanted reactions during chemical transformations . Additionally, the compound may interact with biological targets, influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dioxolane: A simpler compound with a similar ring structure but without the butan-1-amine groups.
1,3-Dioxane: A six-membered ring analog with similar chemical properties.
2,2-Dimethyl-1,3-dioxolane: A derivative with methyl groups that influence its reactivity and stability.
Uniqueness
4,4’-(1,3-Dioxolane-2,2-diyl)dibutan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields .
Propriétés
Numéro CAS |
40430-08-8 |
|---|---|
Formule moléculaire |
C11H24N2O2 |
Poids moléculaire |
216.32 g/mol |
Nom IUPAC |
4-[2-(4-aminobutyl)-1,3-dioxolan-2-yl]butan-1-amine |
InChI |
InChI=1S/C11H24N2O2/c12-7-3-1-5-11(6-2-4-8-13)14-9-10-15-11/h1-10,12-13H2 |
Clé InChI |
LHKGTEJKZQBSPP-UHFFFAOYSA-N |
SMILES canonique |
C1COC(O1)(CCCCN)CCCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


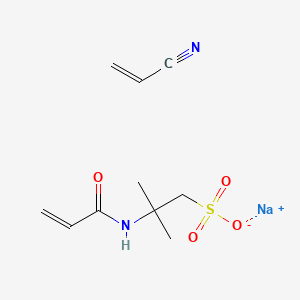
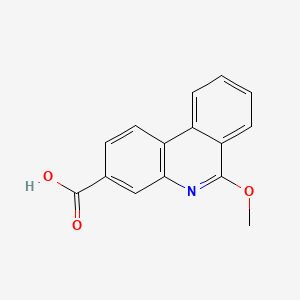
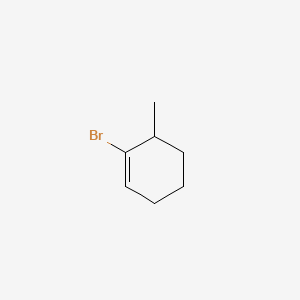
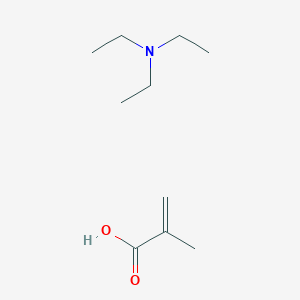
![4-methylsulfanyl-3H-benzo[f]isoquinolin-2-one](/img/structure/B14660864.png)
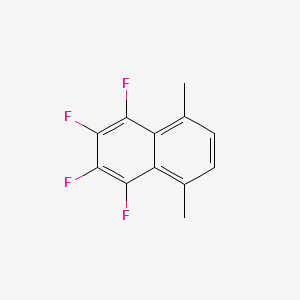

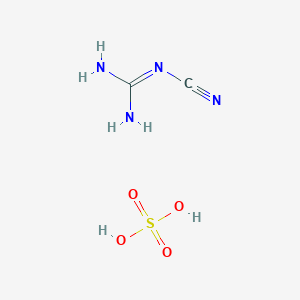

![2-[4-[2-[Butyl(methyl)amino]ethylamino]-6-methylpyrimidin-2-yl]-1-(3,4-dichlorophenyl)guanidine](/img/structure/B14660908.png)
